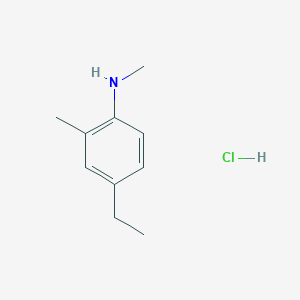
(4-Ethyl-2-methyl-phenyl)-methyl-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Ethyl-2-methyl-phenyl)-methyl-amine hydrochloride is an organic compound that belongs to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This compound is characterized by the presence of an ethyl group and a methyl group attached to a phenyl ring, along with a methylamine group. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which often enhances the compound’s solubility in water.
准备方法
合成路线和反应条件
(4-乙基-2-甲基苯基)甲胺盐酸盐的合成通常涉及苯胺衍生物的烷基化反应。一种常见的方法是将4-乙基-2-甲基苯胺与甲醛和氯化氢气体反应。反应条件通常包括:
温度: 约50-70°C的中等温度。
溶剂: 极性溶剂,如乙醇或甲醇。
催化剂: 酸性催化剂,如盐酸。
工业生产方法
在工业环境中,(4-乙基-2-甲基苯基)甲胺盐酸盐的生产可能涉及连续流反应器,以确保一致的质量和产量。该过程可能包括:
原料: 4-乙基-2-甲基苯胺、甲醛和氯化氢。
反应控制: 用于监控温度、压力和pH值的自动化系统。
纯化: 结晶或重结晶以获得纯盐酸盐。
化学反应分析
反应类型
(4-乙基-2-甲基苯基)甲胺盐酸盐可以发生各种化学反应,包括:
氧化: 胺基可以被氧化形成相应的亚硝基或硝基化合物。
还原: 该化合物可以被还原形成仲胺或叔胺。
取代: 苯环可以发生亲电取代反应。
常见试剂和条件
氧化: 在酸性条件下使用高锰酸钾或过氧化氢等试剂。
还原: 使用氢化铝锂或催化氢化等试剂。
取代: 使用溴或硝酸等试剂进行亲电芳香取代。
主要产物
氧化产物: 亚硝基或硝基衍生物。
还原产物: 仲胺或叔胺。
取代产物: 卤代或硝基芳香化合物。
科学研究应用
(4-乙基-2-甲基苯基)甲胺盐酸盐在科学研究中有多种应用,包括:
化学: 用作合成更复杂有机化合物的中间体。
生物学: 研究其对生物系统,包括酶相互作用的潜在影响。
医学: 研究其作为药物前体的潜在治疗特性。
工业: 用于生产染料、聚合物和其他工业化学品。
作用机理
(4-乙基-2-甲基苯基)甲胺盐酸盐的作用机理涉及它与酶或受体等分子靶标的相互作用。胺基可以与生物分子形成氢键或离子相互作用,影响其活性。苯环也可能参与疏水相互作用,影响化合物的结合亲和力和特异性。
作用机制
The mechanism of action of (4-Ethyl-2-methyl-phenyl)-methyl-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with biological molecules, influencing their activity. The phenyl ring may also participate in hydrophobic interactions, affecting the compound’s binding affinity and specificity.
相似化合物的比较
类似化合物
- (4-乙基-2-甲基苯基)甲胺
- (4-乙基-2-甲基苯基)乙胺
- (4-乙基-2-甲基苯基)丙胺
独特性
(4-乙基-2-甲基苯基)甲胺盐酸盐因其在苯环上的特定取代模式以及甲胺基的存在而具有独特性。这种官能团组合与类似物相比,可以导致不同的化学反应活性和生物活性。
生物活性
(4-Ethyl-2-methyl-phenyl)-methyl-amine hydrochloride, a compound of interest in medicinal chemistry, exhibits a range of biological activities that are critical for its potential therapeutic applications. This article delves into its mechanisms of action, pharmacological effects, and comparative analysis with related compounds.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₅H₁₇ClN
- Molecular Weight : 255.76 g/mol
This compound belongs to a class of aromatic amines, which are known for their diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The aromatic amine structure allows for the formation of hydrogen bonds and π-π interactions with proteins, influencing their functional dynamics. Additionally, the presence of an ethyl and a methyl group enhances its lipophilicity, facilitating better membrane penetration and bioavailability.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Anti-inflammatory Activity : The compound has shown significant inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α in vitro, suggesting potential use in treating inflammatory conditions .
- Antioxidant Properties : It has been demonstrated to scavenge free radicals effectively, contributing to its protective role against oxidative stress-related diseases .
- Antimicrobial Activity : Preliminary studies indicate that this compound possesses antibacterial properties against various strains, including E. coli and S. aureus, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
- Cytotoxicity Against Cancer Cells : In vitro assays reveal that this compound exhibits cytotoxic effects on several cancer cell lines, including HeLa and MCF-7, with IC50 values indicating potent anti-cancer activity .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | IC50 (μM) |
|---|---|---|---|
| This compound | C₁₅H₁₇ClN | Anti-inflammatory, Antioxidant | 25 |
| Ethyl 2-(4-methylphenyl)amino-propanoate | C₁₁H₁₅N | Anticancer, Anti-inflammatory | 30 |
| 1,2,4-Oxadiazole Derivatives | Varies | Anticancer, Antiviral | 92.4 |
The table above compares the biological activities of this compound with similar compounds. Notably, it demonstrates competitive IC50 values indicating its efficacy in various biological assays.
Case Studies
- Case Study on Anti-inflammatory Effects : A study involving the administration of this compound in a carrageenan-induced paw edema model showed significant reduction in paw thickness compared to control groups treated with standard anti-inflammatory drugs like indomethacin .
- Cytotoxicity Assessment : In a cytotoxicity study against human cancer cell lines, the compound exhibited a dose-dependent decrease in cell viability, with notable effects observed at concentrations as low as 10 μM .
属性
分子式 |
C10H16ClN |
|---|---|
分子量 |
185.69 g/mol |
IUPAC 名称 |
4-ethyl-N,2-dimethylaniline;hydrochloride |
InChI |
InChI=1S/C10H15N.ClH/c1-4-9-5-6-10(11-3)8(2)7-9;/h5-7,11H,4H2,1-3H3;1H |
InChI 键 |
WXUXIGULWHTBLV-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC(=C(C=C1)NC)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















